4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide class, which is structurally derived from the Biginelli reaction. This scaffold is known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibition properties . Key structural features of the compound include:
- 4-(2-Chlorophenyl): A chlorinated aromatic ring at position 4, influencing lipophilicity and steric interactions.
- N-(3,4-Difluorophenyl): A fluorinated aryl group at the carboxamide nitrogen, enhancing electronic effects and metabolic stability.
- 6-Methyl: A methyl group at position 6, contributing to steric bulk.
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c1-9-15(17(25)23-10-6-7-13(20)14(21)8-10)16(24-18(26)22-9)11-4-2-3-5-12(11)19/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJYIZKFVDLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a difluorophenyl group , which enhance its biological activity. The molecular formula is with a molecular weight of approximately 353.81 g/mol. The presence of the thioxo group (–S=) contributes significantly to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The binding affinity of 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with these targets can inhibit or modulate their functions, leading to various biochemical responses.
Biological Activities
Research indicates that compounds within the tetrahydropyrimidine class exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication.
- Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity against cancer cell lines.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorinated phenyl group | Antiviral |
| N-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Nitro group on phenyl | Antimicrobial |
| Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydroxy substituent | Cytotoxicity |
The unique combination of chlorinated and difluorinated substituents in 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Cytotoxicity Assays : In vitro cytotoxicity studies using various cancer cell lines revealed that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was explored through various assays showing promising results in inhibiting key enzymes involved in metabolic pathways relevant to disease states .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Antimicrobial Activity : The trifluoromethyl group in enhances lipophilicity and microbial membrane penetration, leading to broad-spectrum activity. The target compound’s 3,4-difluorophenyl group may similarly improve bioavailability but requires empirical validation .
- Antioxidant Activity : Furan-containing derivatives (e.g., ) exhibit radical scavenging due to electron-rich heterocycles, whereas chloro/fluoro substituents (as in the target compound) may reduce such effects due to electron withdrawal .
2-Thioxo vs.
Synthetic Pathways :
Molecular Docking and Target Interactions
In silico studies () on pyrimidine derivatives suggest that substituents like 3,4-difluorophenyl may enhance binding to EGFR and CA IX via hydrophobic interactions. However, the target compound’s 2-chlorophenyl group could introduce steric hindrance, necessitating conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
